Fixed Anti Glycosidic Conformation vs. Free Rotation
The 8,5'-carbon bridge in the target compound (and its 5'-reduced derivatives) constrains the adenine base to a single anti conformation, with a crystallographically determined glycosidic torsion angle χCN = 29.8° for the C5'-R epimer [1]. By contrast, 2',3'-O-isopropylideneadenosine—which shares the identical 2',3'-protection but lacks the 8,5'-cyclo bridge—exists in solution as a dynamic syn/anti equilibrium with multiple rapidly interconverting conformers, precluding its use in experiments where a single glycosidic orientation must be maintained [1][2]. The target compound's ribose ring itself adopts the unusual C1'-endo-O4'-exo (¹T₀) conformation with pseudorotation parameters P = 289.0° and τₘ = 490°, further distinguishing it from the predominantly C2'-endo or C3'-endo puckering of unconstrained adenosine analogs [1].
| Evidence Dimension | Glycosidic torsion angle χCN (conformational freedom) |
|---|---|
| Target Compound Data | χCN ≈ 29.8° (single anti conformation, locked by 8,5'-C–C bridge); ribose pucker P = 289.0°, τₘ = 490° |
| Comparator Or Baseline | 2',3'-O-Isopropylideneadenosine (CAS 362-75-4): glycosidic bond freely rotating; multiple syn/anti conformers in solution; no fixed χCN value |
| Quantified Difference | Qualitative difference: locked single conformer vs. conformational ensemble; target compound eliminates syn/anti ambiguity entirely |
| Conditions | X-ray crystallography of 8,5'-cycloadenosine C5'-R epimer monohydrate (monoclinic P2₁, a = 5.755 Å, b = 16.895 Å, c = 5.511 Å, β = 104.16°); ¹H NMR in D₂O for solution conformation |
Why This Matters
For any experiment requiring unambiguous assignment of adenine orientation (enzyme active-site mapping, receptor binding, base-pairing studies), only the 8,5'-cyclo-bridged compound provides a single, defined glycosidic conformation, eliminating the confounding variable of syn/anti equilibration present in all non-cyclized adenosine analogs.
- [1] Birnbaum GI, Cygler M, Dudycz L, Stolarski R, Shugar D. Comparison of solid state and solution conformations of R and S epimers of 8,5'-cycloadenosine and their relevance to some enzymatic reactions. Biochemistry. 1981;20(11):3294-3301. doi:10.1021/bi00514a048. PMID: 7248285. View Source
- [2] Haromy TP, Raleigh J, Sundaralingam M. Enzyme-bound conformations of nucleotide substrates. X-ray structure and absolute configuration of 8,5'-cycloadenosine monohydrate. Biochemistry. 1980;19(8):1718-1722. doi:10.1021/bi00549a031. View Source
